Tiaramide N-oxide

CAS No.: 54439-76-8

Cat. No.: VC1942868

Molecular Formula: C15H18ClN3O4S

Molecular Weight: 371.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54439-76-8 |

|---|---|

| Molecular Formula | C15H18ClN3O4S |

| Molecular Weight | 371.8 g/mol |

| IUPAC Name | 5-chloro-3-[2-[4-(2-hydroxyethyl)-4-oxidopiperazin-4-ium-1-yl]-2-oxoethyl]-1,3-benzothiazol-2-one |

| Standard InChI | InChI=1S/C15H18ClN3O4S/c16-11-1-2-13-12(9-11)18(15(22)24-13)10-14(21)17-3-5-19(23,6-4-17)7-8-20/h1-2,9,20H,3-8,10H2 |

| Standard InChI Key | RWMRSWDIYWVQIY-UHFFFAOYSA-N |

| SMILES | C1C[N+](CCN1C(=O)CN2C3=C(C=CC(=C3)Cl)SC2=O)(CCO)[O-] |

| Canonical SMILES | C1C[N+](CCN1C(=O)CN2C3=C(C=CC(=C3)Cl)SC2=O)(CCO)[O-] |

Introduction

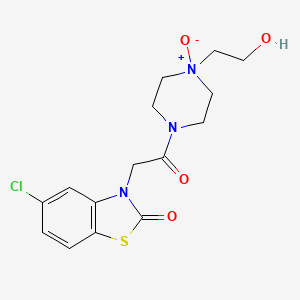

Chemical Properties and Structure

Tiaramide N-oxide represents an oxidized form of tiaramide, characterized by specific chemical properties that distinguish it from the parent compound. The comprehensive chemical identification parameters are as follows:

| Parameter | Value |

|---|---|

| CAS Number | 54439-76-8 |

| Molecular Formula | C15H18ClN3O4S |

| Molecular Weight | 371.8 g/mol |

| IUPAC Name | 5-chloro-3-[2-[4-(2-hydroxyethyl)-4-oxidopiperazin-4-ium-1-yl]-2-oxoethyl]-1,3-benzothiazol-2-one |

| InChI | InChI=1S/C15H18ClN3O4S/c16-11-1-2-13-12(9-11)18(15(22)24-13)10-14(21)17-3-5-19(23,6-4-17)7-8-20/h1-2,9,20H,3-8,10H2 |

| SMILES | C1CN+(CCO)[O-] |

The compound consists of a chloro-substituted benzothiazolone ring system connected to a piperazine moiety through a carbonyl linker. The key structural feature that distinguishes tiaramide N-oxide from tiaramide is the presence of an N-oxide group at the piperazine nitrogen, resulting in a quaternary ammonium structure with a formal positive charge balanced by the negative charge on the oxygen.

Structural Characteristics

The structure of tiaramide N-oxide exhibits several notable features:

-

A benzothiazolone core with a chlorine substituent at position 5

-

A carbonyl-linked piperazine ring system

-

A hydroxyethyl side chain attached to one of the piperazine nitrogens

-

An N-oxide group at the quaternary nitrogen of the piperazine ring

This structural configuration contributes to the compound's chemical reactivity and metabolic profile, particularly in its interactions with enzymatic systems.

Metabolic Pathways and Pharmacokinetics

Tiaramide N-oxide has been identified as a significant metabolite of tiaramide, appearing in urine samples at an average of 6.2% of the administered dose . This indicates that N-oxidation represents one of the important metabolic pathways for tiaramide in vivo.

Formation Mechanism

The formation of tiaramide N-oxide occurs through the oxidation of tiaramide, primarily mediated by cytochrome P-450 enzyme systems. This process involves reactive oxygen diradicals that interact with electron-rich groups in the tiaramide molecule, specifically targeting the tertiary amine in the piperazine ring .

Metabolic Interconversion

Enzymatic Interactions

Cytochrome P-450 Involvement

Substantial evidence supports the involvement of cytochrome P-450 in the reduction of tiaramide N-oxide. Studies have focused on the mechanistic aspects of this enzymatic process, establishing parallels with other tertiary amine N-oxide reductions .

Reduction Mechanism

The reduction of tiaramide N-oxide follows patterns similar to other tertiary amine N-oxides, where cytochrome P-450 facilitates the transfer of electrons to the N-oxide moiety. Research by Sugiura and colleagues in 1974 provided significant evidence for the involvement of cytochrome P-450 in this reduction process, establishing the enzymatic basis for the interconversion between tiaramide N-oxide and tiaramide .

Analytical Methods for Detection and Structure Elucidation

Several analytical approaches have been employed for the detection and structural characterization of tiaramide N-oxide in biological samples and research studies.

Mass Spectrometry Techniques

Electrospray ionization mass spectrometry (ESI-MS) has proven valuable for the structural elucidation of tiaramide N-oxide. Specifically, ESI ion trap MS produces characteristic fragmentation patterns that allow for the identification of the compound:

-

The protonated molecule of tiaramide (m/z 356) produces fragment ions at m/z 338 (18%), 313 (10%), 226 (100%), 198 (78%), and 131 (60%)

-

These fragmentation patterns help differentiate tiaramide N-oxide from the parent compound based on mass shifts in corresponding fragments

Strategy for Metabolite Structure Elucidation

The structural elucidation of tiaramide N-oxide as a metabolite follows a strategy based on:

-

Understanding the reactivity of the parent drug with reactive oxygen diradicals involved in cytochrome P-450 cycles

-

Analysis of MS fragmentation patterns that show characteristic differences between the parent compound and its metabolites

-

Tracking the protonation sites and resulting fragmentations that reveal the structural modifications in the metabolite

Comparative Studies

Tiaramide N-oxide's metabolic behavior has been studied in comparison with other N-oxide compounds to establish patterns in enzymatic processes.

Parallels with Codeine N-oxide

Research has drawn parallels between tiaramide N-oxide and codeine N-oxide in terms of their reduction by enzymatic systems. Both compounds undergo reduction under anaerobic conditions, though with different efficiencies and enzymatic requirements . These comparative studies help establish broader patterns in drug metabolism and enzymatic selectivity.

Research Significance and Future Directions

The study of tiaramide N-oxide contributes significantly to our understanding of drug metabolism, particularly regarding tertiary amine oxidation and N-oxide reduction pathways.

Significance in Drug Metabolism Research

Tiaramide N-oxide serves as a model compound for investigating:

-

The role of cytochrome P-450 in both oxidative and reductive metabolic processes

-

The mechanisms of N-oxide formation and reduction in tertiary amine-containing drugs

-

The influence of structural features on metabolic pathways and rates

Future Research Directions

Current knowledge gaps and potential areas for future investigation include:

-

The specific cytochrome P-450 isoforms responsible for tiaramide N-oxide formation and reduction

-

The pharmacological activity of tiaramide N-oxide in comparison to the parent compound

-

The potential for drug-drug interactions involving this metabolic pathway

-

Development of more sensitive and specific analytical methods for detecting and quantifying tiaramide N-oxide in complex biological matrices

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume